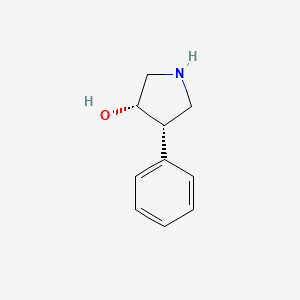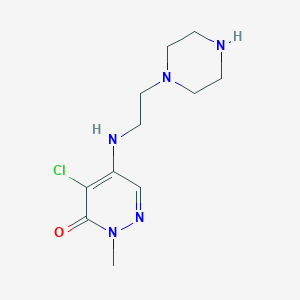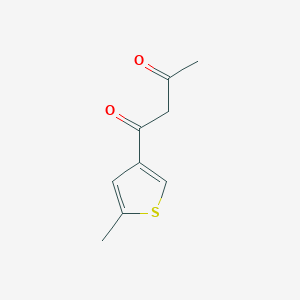
1-(5-Methylthiophen-3-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylthiophen-3-yl)butane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-3-yl)butane-1,3-dione typically involves the reaction of 5-methylthiophene-3-carboxylic acid with butane-1,3-dione under specific reaction conditions. The process may include steps such as esterification, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1-(5-Methylthiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry, materials science, and organic synthesis.
科学的研究の応用
1-(5-Methylthiophen-3-yl)butane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1-(5-Methylthiophen-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and signal transduction pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The detailed molecular mechanisms are subject to ongoing research and may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(5-Methylthiophen-2-yl)butane-1,3-dione
- 1-(5-Chlorothiophen-3-yl)butane-1,3-dione
- 1-(5-Methylthiophen-3-yl)pentane-1,3-dione
Uniqueness
1-(5-Methylthiophen-3-yl)butane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The presence of the methyl group at the 5-position of the thiophene ring can influence the compound’s stability, solubility, and overall performance in various applications.
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
1-(5-methylthiophen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(10)3-9(11)8-4-7(2)12-5-8/h4-5H,3H2,1-2H3 |
InChIキー |
LCQIKSVVTCLQKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


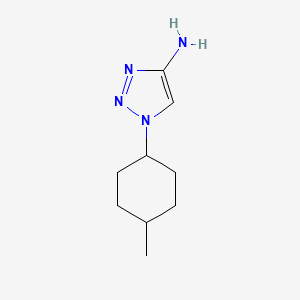
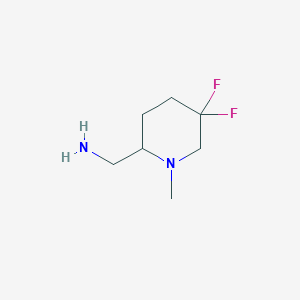
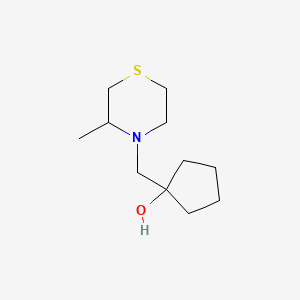
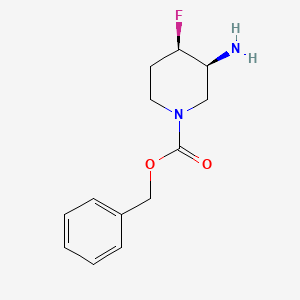
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
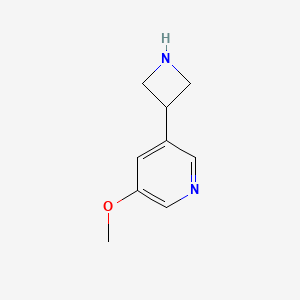
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)

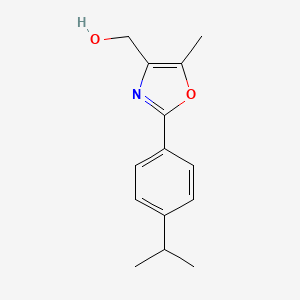
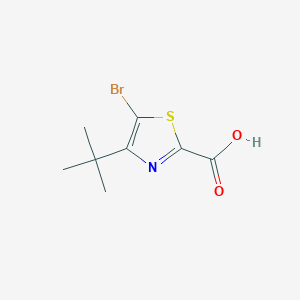
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)

